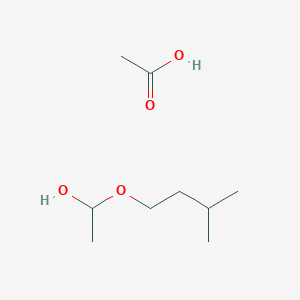![molecular formula C10H12BClNO B12517126 {2-[3-Chloro-4-(dimethylamino)phenyl]ethenyl}(hydroxy)boranyl CAS No. 718642-20-7](/img/structure/B12517126.png)
{2-[3-Chloro-4-(dimethylamino)phenyl]ethenyl}(hydroxy)boranyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound {2-[3-Chloro-4-(dimethylamino)phenyl]ethenyl}(hydroxy)boranyl is an organoboron compound characterized by the presence of a boron atom bonded to a hydroxy group and a vinyl group substituted with a 3-chloro-4-(dimethylamino)phenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {2-[3-Chloro-4-(dimethylamino)phenyl]ethenyl}(hydroxy)boranyl typically involves the following steps:
Formation of the Vinylboronate Ester: The initial step involves the reaction of a suitable vinylboronate ester with a halogenated aromatic compound. This can be achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Introduction of the Hydroxy Group: The vinylboronate ester is then hydrolyzed to introduce the hydroxy group, forming the desired this compound compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura cross-coupling reactions, followed by hydrolysis under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, leading to the formation of boronic acids or borate esters.
Reduction: Reduction reactions can target the vinyl group, converting it to an ethyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Boronic acids or borate esters.
Reduction: Ethyl-substituted derivatives.
Substitution: Various functionalized aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, {2-[3-Chloro-4-(dimethylamino)phenyl]ethenyl}(hydroxy)boranyl serves as a versatile building block for the construction of complex molecules. Its ability to undergo cross-coupling reactions makes it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development. It can be used as a precursor for the synthesis of boron-containing drugs, which are known for their therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry
In materials science, this compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable bonds with other elements.
Mecanismo De Acción
The mechanism by which {2-[3-Chloro-4-(dimethylamino)phenyl]ethenyl}(hydroxy)boranyl exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with hydroxyl and amino groups in biological molecules, modulating their activity. This interaction can affect signaling pathways and enzyme activities, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- {2-[3-Chloro-4-(dimethylamino)phenyl]ethenyl}(methoxy)boranyl
- {2-[3-Chloro-4-(dimethylamino)phenyl]ethenyl}(fluoro)boranyl
- {2-[3-Chloro-4-(dimethylamino)phenyl]ethenyl}(methyl)boranyl
Uniqueness
The presence of the hydroxy group in {2-[3-Chloro-4-(dimethylamino)phenyl]ethenyl}(hydroxy)boranyl distinguishes it from its analogs, providing unique reactivity and interaction profiles. This hydroxy group enhances its solubility in aqueous media and allows for additional functionalization, making it a more versatile compound in various applications.
Propiedades
Número CAS |
718642-20-7 |
|---|---|
Fórmula molecular |
C10H12BClNO |
Peso molecular |
208.47 g/mol |
InChI |
InChI=1S/C10H12BClNO/c1-13(2)10-4-3-8(5-6-11-14)7-9(10)12/h3-7,14H,1-2H3 |
Clave InChI |
WSLVDPQJSZBZIN-UHFFFAOYSA-N |
SMILES canónico |
[B](C=CC1=CC(=C(C=C1)N(C)C)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Dithiabicyclo[2.2.0]hexane](/img/structure/B12517044.png)
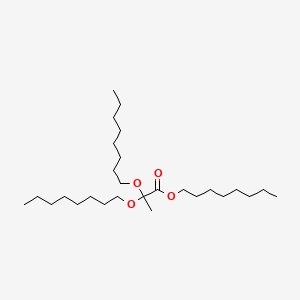
boranyl](/img/structure/B12517058.png)
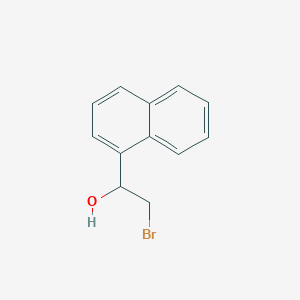

![Methyl 3-[3,5-dimethoxy-4-(sulfooxy)phenyl]prop-2-enoate](/img/structure/B12517087.png)
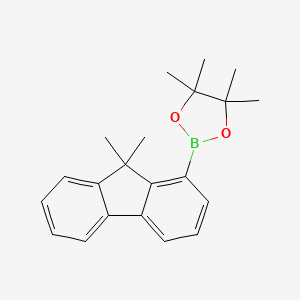
![N-Butyl-1-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12517095.png)
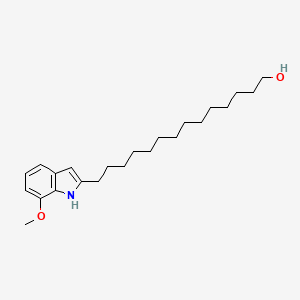
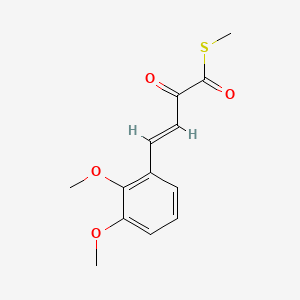
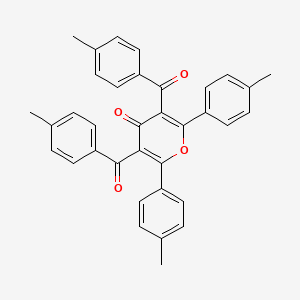
![1-(1,4-Dioxaspiro[4.5]decan-8-yl)non-2-en-1-one](/img/structure/B12517118.png)
![(2S)-5-[[amino(phenylmethoxycarbonylamino)methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid](/img/structure/B12517123.png)
